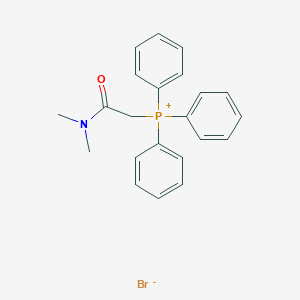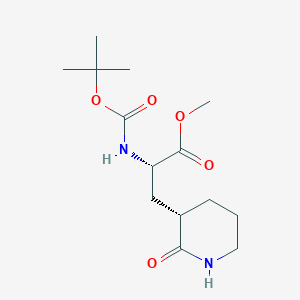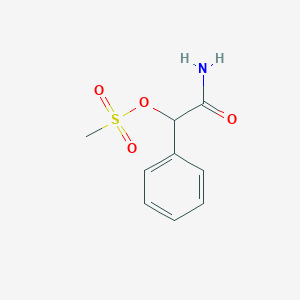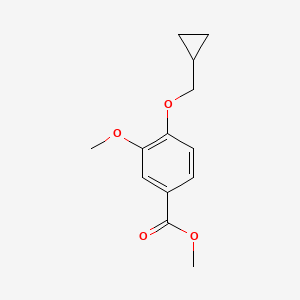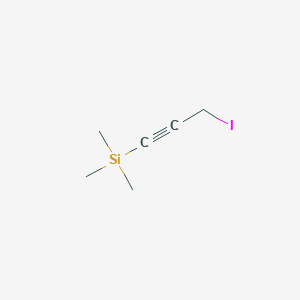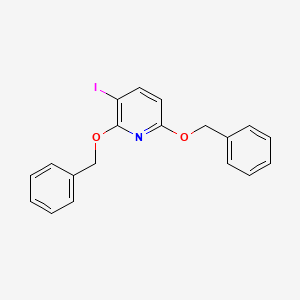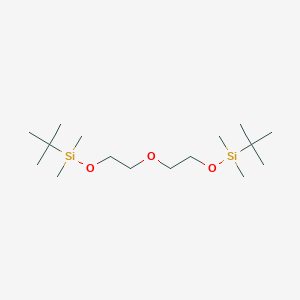
2,2,3,3,11,11,12,12-OCTAMETHYL-4,7,10-TRIOXA-3,11-DISILATRIDECANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane is a chemical compound with the molecular formula C16H38O3Si2. It is known for its unique structure, which includes multiple oxygen and silicon atoms, making it a valuable compound in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane typically involves the reaction of diethylene glycol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while reduction can produce silanes .
科学研究应用
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of silicon-based life forms and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and as a lubricant additive.
作用机制
The mechanism of action of 2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition .
相似化合物的比较
Similar Compounds
- Diethylene glycol bis(tert-butyldimethylsilyl) ether
- Tert-butyl[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]dimethylsilane
Uniqueness
2,2,3,3,11,11,12,12-Octamethyl-4,7,10-trioxa-3,11-disilatridecane is unique due to its multiple silicon and oxygen atoms, which provide it with distinct chemical properties. Compared to similar compounds, it offers higher stability and reactivity, making it suitable for a wider range of applications .
属性
IUPAC Name |
tert-butyl-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O3Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14-19-21(9,10)16(4,5)6/h11-14H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZWRMNUKGHDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8264441.png)
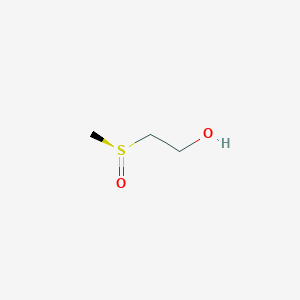
![di-tert-Butyl3,3'-[[2-[[(Benzyloxy)carbonyl]amino]-2-[[3-(tert-butoxy)-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B8264460.png)
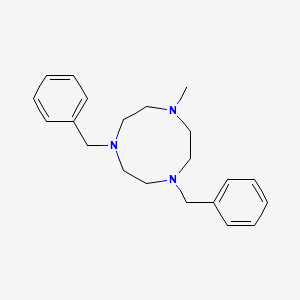
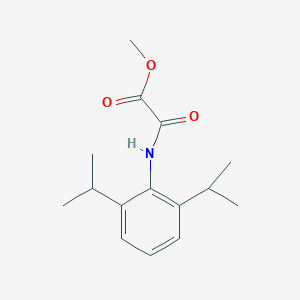
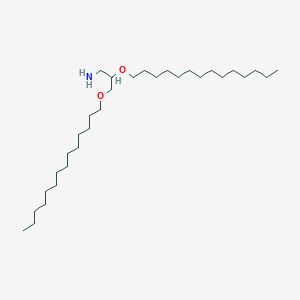
![2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL](/img/structure/B8264482.png)
